Cas no 2189499-01-0 (1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one)
![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/2189499-01-0x500.png)
1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[2-[4-(Difluoromethoxy)phenyl]-4-morpholinyl]-2-propen-1-one
- AKOS034007752
- 2189499-01-0
- 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one
- 1-{2-[4-(difluoromethoxy)phenyl]morpholin-4-yl}prop-2-en-1-one
- Z3488540787
- EN300-6702415
-
- インチ: 1S/C14H15F2NO3/c1-2-13(18)17-7-8-19-12(9-17)10-3-5-11(6-4-10)20-14(15)16/h2-6,12,14H,1,7-9H2
- InChIKey: GEHKYDOIGFGGFW-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1CN(C(C=C)=O)CCO1)F
計算された属性
- せいみつぶんしりょう: 283.10199966g/mol
- どういたいしつりょう: 283.10199966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.226±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 436.4±45.0 °C(Predicted)
- 酸性度係数(pKa): -1.63±0.40(Predicted)
1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702415-0.05g |
1-{2-[4-(difluoromethoxy)phenyl]morpholin-4-yl}prop-2-en-1-one |
2189499-01-0 | 90% | 0.05g |
$246.0 | 2023-07-09 |
1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-oneに関する追加情報
1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one: A Comprehensive Overview
The compound with CAS No. 2189499-01-0, known as 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a difluoromethoxy group with a morpholine ring system, creating a molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of difluoromethoxy substituents in modulating the pharmacokinetic properties of molecules. The presence of this group in the compound suggests that it may exhibit enhanced bioavailability and stability, making it a promising candidate for therapeutic applications. Furthermore, the morpholine ring, a heterocyclic structure, is known for its ability to form hydrogen bonds, which can significantly influence the molecule's solubility and interaction with biological systems.
The prop-2-en-1-one moiety in the compound adds another layer of complexity to its structure. This group is known for its ability to participate in various chemical reactions, including Michael addition and enolate formation, which are crucial in organic synthesis. The combination of these structural elements makes this compound a versatile building block for synthesizing more complex molecules with diverse functionalities.
From a synthetic perspective, the preparation of 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one involves a series of carefully designed reactions. Researchers have employed methodologies such as Suzuki coupling, nucleophilic aromatic substitution, and enolate alkylation to construct this molecule. These methods not only highlight the molecule's synthetic accessibility but also underscore its potential as an intermediate in the synthesis of bioactive compounds.
In terms of biological activity, preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties. The difluoromethoxy group is believed to contribute to these effects by stabilizing reactive intermediates and enhancing the molecule's ability to scavenge free radicals. Additionally, the morpholine ring may play a role in modulating enzyme activity, further enhancing the compound's therapeutic potential.
The application of computational chemistry tools has provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the molecule has a favorable distribution between hydrophilic and hydrophobic regions, which is essential for drug-like behavior. Moreover, molecular docking studies have shown that this compound can interact with key biological targets, such as protein kinases and receptors, suggesting its potential role in treating various diseases.
From an environmental perspective, the stability and biodegradability of 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one have been evaluated under simulated environmental conditions. These studies indicate that the compound exhibits moderate persistence in aquatic environments, highlighting the need for responsible handling and disposal practices during its synthesis and use.
In conclusion, 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yL]prop-2-en-L-one (CAS No. 2189499-L-L) is a structurally complex and functionally versatile compound with significant potential in various scientific domains. Its unique combination of structural features makes it an intriguing subject for further research, particularly in drug discovery and material science. As ongoing studies continue to unravel its properties and applications, this compound is poised to make meaningful contributions to advancing scientific knowledge and technological innovation.
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